1-Acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

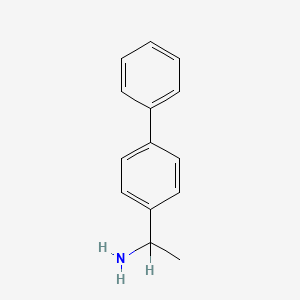

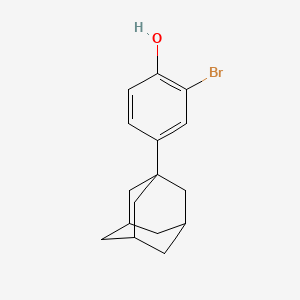

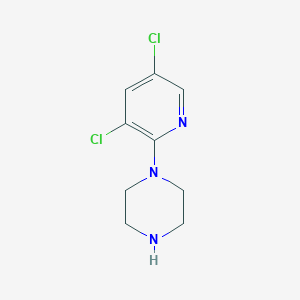

1-Acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole, also known as 1-A-3,5-BHFP, is an organofluorine compound that has been widely studied for its unique properties and potential applications in scientific research. It is a pyrazole derivative with two heptafluoropropyl groups attached to the acetyl and 3,5 positions of the pyrazole ring. This compound has been studied for its properties such as its ability to form stable complexes with various transition metals, its high solubility in organic solvents, and its relatively low toxicity. In addition, 1-A-3,5-BHFP has been found to have a number of potential applications in scientific research, including its use as a ligand in transition metal complexes, its use in asymmetric catalysis, and its potential use in the development of new drugs.

Aplicaciones Científicas De Investigación

Synthesis and Material Science

- Improved Syntheses and Structural Characterization : An improved synthesis method for trifluoromethyl substituted pyrazoles, including 1-Acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole, has been developed. These compounds have potential applications in material science and as precursors in various chemical syntheses (Grünebaum et al., 2016).

Chemical Reactions and Complex Formation

- Formation of Complexes and Reactions : Research has demonstrated the ability of pyrazole derivatives to form complexes with various metals, which can be used in different chemical reactions. For instance, dinickel(II) complexes with bis(N-heterocyclic carbene) ligands containing pyrazolate groups have shown high efficiency as catalysts for coupling aryl chlorides (Zhou et al., 2008).

Catalysis and Organic Synthesis

- Catalytic Applications : Pyrazole compounds, including those related to this compound, have been used to develop catalytic systems. These systems have applications in organic synthesis, such as in asymmetric allylic alkylation with palladium complexes (Bovens et al., 1993).

Biological and Medicinal Chemistry

- Bioassay and Cytotoxicity Studies : Some pyrazole derivatives have been studied for their cytotoxicity against cancer cells, indicating potential applications in medicinal chemistry and drug discovery (Wen et al., 2005).

Battery Technology

- Electrolyte Additives for Batteries : Methylated pyrazole derivatives, closely related to this compound, have been synthesized and characterized for use as high voltage application additives in lithium-ion batteries. These additives can significantly improve cell cycling performance (von Aspern et al., 2020).

Ligand Development for Metal Complexes

- Development of Ligands for Metal Complexes : Pyrazole-based ligands have been used in the development of various metal complexes, indicating the utility of pyrazole derivatives in creating new materials with potential applications in catalysis and material science (Guerrero et al., 2008).

Propiedades

IUPAC Name |

1-[3,5-bis(1,1,2,2,3,3,3-heptafluoropropyl)pyrazol-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4F14N2O/c1-3(28)27-5(7(14,15)9(18,19)11(23,24)25)2-4(26-27)6(12,13)8(16,17)10(20,21)22/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZWCKRGVSEGTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=CC(=N1)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4F14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370975 |

Source

|

| Record name | 1-[3,5-Bis(heptafluoropropyl)-1H-pyrazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

231630-85-6 |

Source

|

| Record name | 1-[3,5-Bis(heptafluoropropyl)-1H-pyrazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)

![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)

![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)